2-Oleoyl Glycerol-d5

説明

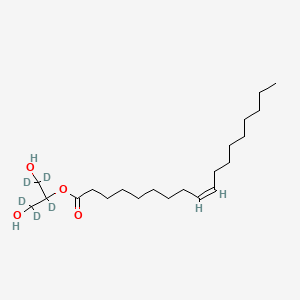

2-Oleoyl Glycerol-d5, also known as (9Z)-9-Octadecenoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl-d5 Ester, is an isotope-labeled derivative of 2-oleoyl glycerol. This compound is widely used in scientific investigations to understand the mechanism of action and physiological effects of 2-oleoyl glycerol. It is a stable isotope-labeled analogue, making it a valuable tool in research .

準備方法

Synthetic Routes and Reaction Conditions

2-Oleoyl Glycerol-d5 is synthesized from diacylglycerol precursorsThe reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

2-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction conditions often involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .

科学的研究の応用

2-Oleoyl Glycerol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a biomarker in lipidomics studies to trace metabolic pathways and understand lipid metabolism.

Biology: Employed in studies investigating the role of monoacylglycerols in cellular signaling and energy homeostasis.

Medicine: Utilized in research on metabolic disorders, such as diabetes and obesity, to study the effects of monoacylglycerols on glucose and lipid metabolism.

Industry: Applied in the development of new pharmaceuticals and nutraceuticals targeting metabolic pathways

作用機序

2-Oleoyl Glycerol-d5 exerts its effects by activating cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates diverse signaling pathways that regulate physiological processes such as appetite, pain sensation, and immune response. The activation of these receptors leads to the release of secondary messengers, which further propagate the signal within the cell .

類似化合物との比較

Similar Compounds

2-Arachidonoylglycerol: Another monoacylglycerol that acts as an endogenous ligand for cannabinoid receptors.

1-Oleoyl-rac-glycerol: A structural isomer of 2-Oleoyl Glycerol-d5 with similar biological activities.

2-Palmitoylglycerol: A monoacylglycerol with a palmitic acid moiety instead of oleic acid.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it an invaluable tool for researchers studying lipid metabolism and signaling pathways .

生物活性

2-Oleoyl Glycerol-d5 (2OG-d5) is a stable isotope-labeled form of 2-Oleoyl Glycerol (2OG), a monoacylglycerol that plays a significant role in lipid metabolism and signaling pathways. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic diseases and obesity. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C21H40O4

- Molecular Weight : 356.55 g/mol

- Structure : 2OG-d5 is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification allows for precise tracking in metabolic studies.

2OG functions primarily as an agonist for the G protein-coupled receptor 119 (GPR119). Activation of GPR119 leads to the stimulation of glucagon-like peptide-1 (GLP-1) release from intestinal L-cells, which plays a vital role in glucose metabolism and insulin secretion.

Key Findings on Mechanism:

- In Vitro Studies : In experiments with COS-7 cells expressing human GPR119, 2OG-d5 was shown to increase intracellular cyclic AMP (cAMP) concentrations, indicating its role as an effective GPR119 agonist. The effective concentration (EC50) for 2OG-d5 was determined to be approximately 2.5 μM .

- In Vivo Studies : A study involving healthy volunteers demonstrated that administration of 2 g of 2OG-d5 significantly increased plasma GLP-1 levels compared to controls (oleic acid and glycerol). This suggests that dietary fat, through compounds like 2OG-d5, can enhance incretin hormone secretion .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Impact on GLP-1 Secretion

A clinical trial assessed the effects of 2OG-d5 on GLP-1 levels in eight healthy individuals. The trial found that after a jejunal bolus of 2OG-d5, plasma GLP-1 levels rose significantly within the first 25 minutes post-administration compared to oleic acid and glycerol controls. This study highlights the potential of 2OG-d5 as a dietary component that can enhance incretin secretion and improve glucose metabolism .

Case Study 2: Triglyceride Synthesis Pathways

Research utilizing stable isotope-labeled glycerol (including 2OG-d5) investigated its role in triglyceride synthesis within hepatocytes. The study demonstrated that inhibition of DGAT enzymes altered the incorporation rates of labeled triglycerides, indicating that compounds like 2OG-d5 can be utilized to trace lipid metabolism and assess enzyme activity related to triglyceride synthesis .

特性

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-FNKKQMTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858250 | |

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-37-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl-d2)ethyl-1,2,2-d3 (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。